molecular formula C8H14O5 B12568272 acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol CAS No. 175984-07-3

acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol

Cat. No.: B12568272
CAS No.: 175984-07-3
M. Wt: 190.19 g/mol
InChI Key: FJCFEOFFLAIXDX-UHFFFAOYSA-N
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Description

Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol is a chemical compound with the molecular formula C8H10O5 It is known for its unique structure, which includes a dioxin ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the rate of reagent addition, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxin ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. Its dioxin ring structure allows it to engage in specific binding interactions, influencing biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxin ring structure but differs in its functional groups and reactivity.

    4H-1,3-Dioxin-5-ol, 2,2-dimethyl-, acetate: Another related compound with a similar core structure but different substituents.

Uniqueness

Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .

Properties

CAS No.

175984-07-3

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol

InChI

InChI=1S/C6H10O3.C2H4O2/c1-6(2)8-3-5(7)4-9-6;1-2(3)4/h3,7H,4H2,1-2H3;1H3,(H,3,4)

InChI Key

FJCFEOFFLAIXDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(OCC(=CO1)O)C

Origin of Product

United States

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